molecular formula C₂₆H₁₉Cl₃O₈ B1151705 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside

2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside

Cat. No.: B1151705
M. Wt: 565.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside is a complex organic molecule characterized by multiple chlorobenzoyl groups and a hydroxylated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside typically involves the esterification of hydroxyl groups with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-5-Chloro-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate]
  • [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate

Uniqueness

The uniqueness of 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside lies in its specific arrangement of chlorobenzoyl groups and the hydroxylated oxolane ring, which confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C₂₆H₁₉Cl₃O₈

Molecular Weight

565.78

Origin of Product

United States

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